molecular formula C18H17N3O4 B14982335 N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide

N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B14982335
M. Wt: 339.3 g/mol
InChI Key: VUTUPAHZINXVQS-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide is a compound belonging to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields the corresponding oxadiazole derivatives, which are then acylated with acid chlorides such as 4-methoxybenzoyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C18H17N3O4/c1-12-4-3-5-15(10-12)24-11-16(22)19-18-20-17(25-21-18)13-6-8-14(23-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

VUTUPAHZINXVQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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